molecular formula C9H4ClFN2O3 B1468856 5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1341055-45-5

5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No. B1468856
CAS RN: 1341055-45-5
M. Wt: 242.59 g/mol
InChI Key: SLGJEADFOUAEKN-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorophenylboronic acid is a chemical compound with the molecular formula ClC6H3(F)B(OH)2 . It is used as a reactant in various chemical reactions such as Suzuki cross-coupling reactions, synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, synthesis of kinesin spindle protein inhibitors, and GABA α2/3 agonist preparation .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-fluorophenylboronic acid is represented by the linear formula ClC6H3(F)B(OH)2 . Its molecular weight is 174.37 .


Chemical Reactions Analysis

5-Chloro-2-fluorophenylboronic acid is a reactant involved in various chemical reactions. These include Suzuki cross-coupling reactions, synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, synthesis of kinesin spindle protein inhibitors, and GABA α2/3 agonist preparation .


Physical And Chemical Properties Analysis

5-Chloro-2-fluorophenylboronic acid is a solid substance with a melting point of 122-127 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization

A wide range of 1,3,4-oxadiazole derivatives, including compounds closely related to 5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, have been synthesized and characterized, showcasing the chemical versatility and potential applications of these compounds in various domains. The synthesis processes typically involve multistep reactions, including esterification, cyclization, and substitution reactions, to introduce various functional groups that confer desired physical and chemical properties to the compounds (Shi et al., 2000); (Bhat et al., 2016).

Biological Activities

Research has shown that 1,3,4-oxadiazole derivatives exhibit a broad spectrum of biological activities. Some studies have focused on evaluating the antimicrobial properties of these compounds against a variety of bacterial and fungal strains. For instance, derivatives have been reported to show significant potency against armyworms, highlighting their potential as insecticidal agents (Shi et al., 2000). Other studies have emphasized their anticancer properties, with certain compounds displaying cytotoxic activity against various cancer cell lines, suggesting their potential application in cancer therapy (Adimule et al., 2014).

Material Science Applications

In the realm of material science, 1,3,4-oxadiazole derivatives have been investigated for their optical and electronic properties. For example, certain compounds have been identified as promising for optoelectronic applications due to their nonlinear optical characteristics, potentially useful in the development of optical limiters and photonic devices (Chandrakantha et al., 2011).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(5-chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFN2O3/c10-4-1-2-6(11)5(3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGJEADFOUAEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=NO2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 2
5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 3
5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 4
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5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 6
5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

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